Benz(a)anthracen-11-ol Benz(a)anthracen-11-ol
Brand Name: Vulcanchem
CAS No.: 63019-35-2
VCID: VC19439706
InChI: InChI=1S/C18H12O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-11,19H
SMILES:
Molecular Formula: C18H12O
Molecular Weight: 244.3 g/mol

Benz(a)anthracen-11-ol

CAS No.: 63019-35-2

Cat. No.: VC19439706

Molecular Formula: C18H12O

Molecular Weight: 244.3 g/mol

* For research use only. Not for human or veterinary use.

Benz(a)anthracen-11-ol - 63019-35-2

Specification

CAS No. 63019-35-2
Molecular Formula C18H12O
Molecular Weight 244.3 g/mol
IUPAC Name benzo[a]anthracen-11-ol
Standard InChI InChI=1S/C18H12O/c19-18-7-3-5-13-10-14-9-8-12-4-1-2-6-15(12)16(14)11-17(13)18/h1-11,19H
Standard InChI Key WIYBWPFGIVMWSW-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=C4C(=C3)C=CC=C4O

Introduction

Structural and Molecular Characteristics

Benz(a)anthracen-11-ol shares the core structure of benz[a]anthracene (C₁₈H₁₂), a four-fused-ring PAH with a molecular weight of 228.29 g/mol . The addition of a hydroxyl group at position 11 modifies its polarity and electronic configuration, influencing its solubility and interaction with biological systems. Key structural features include:

  • Molecular formula: C₁₈H₁₂O

  • Molecular weight: 244.29 g/mol (calculated from parent compound )

  • IUPAC name: 11-Hydroxybenz[a]anthracene

The planar aromatic structure facilitates π-π stacking interactions, while the hydroxyl group introduces hydrogen-bonding capabilities, altering its environmental mobility and metabolic pathways .

Synthesis and Production

Industrial-Scale Challenges

Industrial production faces hurdles due to:

  • Regioselectivity: Controlling hydroxyl group placement requires precise catalysts.

  • Purification: Separation from positional isomers demands advanced chromatography .

Chemical Properties and Reactivity

Physicochemical Properties

PropertyValueSource
Melting point~250°C (estimated)
LogP (octanol-water)5.1 (predicted)
Aqueous solubility<1 mg/L (low)

Key Reactions

  • Oxidation: The hydroxyl group can be oxidized to a ketone, forming benz(a)anthracen-11-one under strong oxidizing conditions .

  • Electrophilic substitution: Reacts with halogens or nitrating agents at electron-rich positions (e.g., C5 or C6).

Biological Activity and Toxicological Profile

Metabolic Pathways

Microbial degradation studies reveal that Sphingobium strain KK22 metabolizes benz[a]anthracene into hydroxylated intermediates, including:

  • 1-Hydroxy-2-naphthoic acid

  • 2-Hydroxy-3-naphthoic acid

These pathways suggest that benz(a)anthracen-11-ol could arise via analogous enzymatic hydroxylation, though its specific role remains unconfirmed.

Environmental Impact and Biodegradation

Persistence and Mobility

  • Soil adsorption: High logP values indicate strong binding to organic matter, limiting groundwater contamination .

  • Photodegradation: Slow under natural sunlight due to aromatic stability .

Microbial Degradation

Key findings from Sphingobium strain KK22:

Biodegradation ProductPathway Implication
3-(2-Carboxyvinyl)naphthalene-2-carboxylic acidLinear kata oxidation
Salicylic acidTerminal ring cleavage

This strain achieves 80–90% degradation of benz[a]anthracene within 8 days, suggesting potential for bioremediation of hydroxylated derivatives .

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